molecular formula C19H16N4O3S B2588418 methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 946253-93-6

methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

Cat. No.: B2588418
CAS No.: 946253-93-6
M. Wt: 380.42
InChI Key: KMCMXFCSMCPEEB-UHFFFAOYSA-N
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Description

Methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Potential Biological Activities

  • Synthesis of Quinazolinone Derivatives : Research has demonstrated methods for synthesizing 2-methyl-4(3H)-quinazolinones with potential biological activity. These compounds, including those with thiadiazole substituents, are synthesized using chlorosubstituted anthranilic acids and acetic anhydride. These derivatives are expected to exhibit biological activity due to their structural features (Párkányi & Schmidt, 2000).

  • Photochemical Synthesis Involving Water : A study on the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates highlights the role of water in increasing yields. This research provides insights into the synthesis process that could be relevant for compounds with similar structures (Budruev et al., 2021).

  • Antibacterial and Antifungal Activities : Novel 2-methyl-3-(1'3'4'-thiadiazoyl)-4-(3H) quinazolinones have been synthesized and shown to exhibit antibacterial and antifungal activities. This suggests that derivatives of quinazolinone, including those with thiadiazole groups, might possess significant antimicrobial properties (Jatav et al., 2006).

  • Antimicrobial and Anti-TB Activities : Ethyl 5-(4-substituted phenyl)-3-methyl-6,7,8,9-tetrahydro-5H-thiazolo[2,3-b] quinazoline-2-carboxylates were synthesized and screened for in vitro antibacterial and Mycobacterium tuberculosis activities. The structure-activity relationship analysis suggests that certain substituents can enhance antimicrobial and anti-TB activities (Selvam et al., 2014).

  • Anticancer Potential : The synthesis of novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and their evaluation for anticancer activity indicate that quinazolinone derivatives could serve as potential bioactive agents in cancer treatment. Compounds with specific substituents exhibited significant activity against cancer cell lines (Joseph et al., 2010).

Properties

IUPAC Name

methyl 2-(4-ethylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-3-11-4-7-13(8-5-11)20-18-22-23-16(24)14-9-6-12(17(25)26-2)10-15(14)21-19(23)27-18/h4-10H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCMXFCSMCPEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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